molecular formula C17H18FN3O3 B5513850 7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B5513850
M. Wt: 331.34 g/mol
InChI Key: WLYZOZFNHUJYFV-UHFFFAOYSA-N
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Description

7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.13321961 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

One significant application area for compounds related to "7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one" is in the development of potent antibacterial drugs for treating respiratory tract infections. Studies have shown that certain compounds exhibit potent in vitro antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant bacteria. These findings suggest potential for these compounds in addressing the growing issue of antibiotic resistance (Odagiri et al., 2013).

Photophysical Properties

Another area of research focuses on the photophysical properties of related compounds. Studies exploring the excited-state processes of 8-Hydroxyquinoline, a core component of the compound , shed light on its fluorescence characteristics, photoinduced tautomerization, and solvation effects. These insights are crucial for developing applications in analytical chemistry, sensors, and organic electronics (Bardez et al., 1997).

Antihypertensive Activity

Compounds structurally related to "this compound" have also been explored for their potential antihypertensive effects. Research in this area indicates the possibility of utilizing these compounds as antihypertensive agents, highlighting their capacity to interact with adrenergic receptors and lower blood pressure, albeit with varying degrees of selectivity towards alpha-adrenergic receptor subtypes (Caroon et al., 1981).

Metal Ion Sensing and Complexation

The study of the interaction between 8-Hydroxyquinoline derivatives and metal ions offers insights into the development of metal ion sensors and complexation agents. These compounds exhibit strong fluorescence when chelated with certain metal ions, making them useful for the detection, separation, and quantitative analysis of metal ions. This application is particularly relevant in the fields of analytical chemistry, environmental monitoring, and materials science (Park et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Quinoline derivatives are known to exhibit various biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions could include exploring the biological activity of this compound and optimizing its structure to improve its potency and selectivity .

Properties

IUPAC Name

9-[(8-fluoro-4-oxo-1H-quinolin-2-yl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-4-1-3-12-14(22)7-11(20-15(12)13)8-21-6-2-5-17(10-21)9-19-16(23)24-17/h1,3-4,7H,2,5-6,8-10H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYZOZFNHUJYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC(=O)O2)CN(C1)CC3=CC(=O)C4=C(N3)C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.